p38 MAP Kinase Inhibitor V

Description

BenchChem offers high-quality p38 MAP Kinase Inhibitor V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p38 MAP Kinase Inhibitor V including the price, delivery time, and more detailed information at info@benchchem.com.

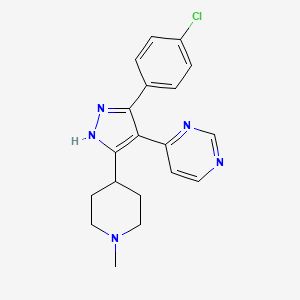

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWOBCJMDNZHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432396 | |

| Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271576-77-3 | |

| Record name | 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to p38 MAP Kinase Inhibitor V (CAS 271576-77-3)

In the landscape of signal transduction research, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway stands as a critical nexus, translating extracellular stress and inflammatory cues into profound cellular responses.[1] The ability to precisely dissect this pathway is paramount for researchers in fields ranging from immunology and oncology to neurobiology. This guide is designed for the hands-on scientist, providing not just protocols, but the underlying rationale and field-proven insights into the application of a specific and potent tool: p38 MAP Kinase Inhibitor V. Our focus is on robust experimental design and self-validating methodologies, ensuring that the data you generate is both accurate and reproducible.

Part 1: The p38 MAPK Signaling Cascade: A Central Stress-Response Hub

The p38 MAPK pathway is a highly conserved signaling module integral to a cell's ability to adapt to a myriad of external threats.[2][3] Activated by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), environmental hardships (e.g., UV radiation, osmotic shock), and cellular damage, this pathway orchestrates a wide range of cellular processes including inflammation, apoptosis, cell cycle regulation, and differentiation.[1][3]

The canonical activation cascade is a three-tiered kinase module.[3] It begins with an activated MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, which then phosphorylates and activates the MAP Kinase Kinases (MAPKKs) MKK3 and MKK6.[2][3] These dual-specificity kinases are the direct activators of p38 MAPK, phosphorylating it on conserved threonine (Thr180) and tyrosine (Tyr182) residues within the activation loop.[4][5]

Once active, p38 MAPK phosphorylates a diverse array of downstream substrates. These include other protein kinases, such as MAPK-activated protein kinase 2 (MAPKAPK2) and mitogen- and stress-activated kinases (MSKs), as well as numerous transcription factors like activating transcription factor 2 (ATF2) and myocyte enhancer factor 2 (MEF2).[2][3] The phosphorylation of these effectors ultimately modulates gene expression, leading to the synthesis of pro-inflammatory cytokines and other stress-response proteins.[2][3] Given its central role in these critical processes, dysregulation of the p38 pathway is implicated in numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[6][7][8]

Caption: Figure 1: The p38 MAPK Signaling Cascade.

Part 2: Technical Profile of p38 MAP Kinase Inhibitor V (CAS 271576-77-3)

p38 MAP Kinase Inhibitor V is a potent and cell-permeable small molecule designed for the targeted study of p38-mediated signaling events.[9] Its utility in research is grounded in its specific mechanism of action and well-defined inhibitory profile.

Mechanism of Action: This compound is a trisubstituted pyrazole that functions as a highly potent, ATP-competitive inhibitor.[9][10] It directly binds to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates.[11] Its high affinity and cell permeability make it an excellent tool for interrogating p38 function in both cell-based assays and in vivo models.[10]

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 271576-77-3 | [9][10] |

| Alternate Name | 4-(3-(4-Chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)pyrimidine | [9] |

| Molecular Formula | C19H20ClN5 | [9][10] |

| Molecular Weight | 353.85 g/mol | [9][10] |

| Appearance | Light yellow solid | [10] |

| Purity | ≥90% (HPLC) | [10] |

| Solubility | DMSO: 10 mg/mL; Ethanol: 5 mg/mL | [10] |

| Storage | -20°C, protect from light |[10] |

Inhibitory Profile and Specificity The defining characteristic of a high-quality chemical probe is its selectivity. p38 MAP Kinase Inhibitor V demonstrates high potency towards specific p38 isoforms while showing significantly less activity against other kinases, even those within the same family.

| Target Kinase | IC50 | Source |

| p38α | 40 nM | [10] |

| CK1δ | 20 nM | [10] |

| p38β | 2.3 µM | [10] |

| JNK2 | 19.7 µM | [10] |

| JNK3 | 69.7 µM | [10] |

| p38γ / p38δ | >10 µM | [10] |

Note: The compound also potently inhibits Casein Kinase 1δ (CK1δ). Researchers should be aware of this and design experiments accordingly, for instance, by using structurally different p38 inhibitors as controls to confirm that the observed effects are not due to CK1δ inhibition.

Part 3: Experimental Design and Core Protocols

The following protocols are designed as self-validating systems. Each experiment includes internal controls and a clear rationale, allowing for unambiguous interpretation of results.

Foundational Technique: Inhibitor Preparation and Handling

Proper handling is the first step to reproducible data. The inhibitor is typically supplied as a solid.

Protocol: Reconstitution and Storage

-

Centrifuge: Briefly centrifuge the vial upon receipt to ensure all powder is at the bottom.

-

Reconstitution: To create a 10 mM stock solution, add 282.6 µL of anhydrous DMSO to 1 mg of the inhibitor (MW = 353.85). Vortex thoroughly until fully dissolved. Causality: Using anhydrous DMSO is critical as moisture can reduce the solubility and stability of the compound.[12]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[13]

-

Storage: Store the DMSO stock solution at -20°C, protected from light. When properly stored, the stock solution should be stable for several months. Aqueous solutions should be prepared fresh daily.[10]

-

Vehicle Control: For all experiments, a vehicle-only control (the same final concentration of DMSO used for the inhibitor) must be included to account for any effects of the solvent on the cells.[14]

In Vitro Validation: Direct Kinase Inhibition Assay

This biochemical assay directly measures the inhibitor's ability to block the enzymatic activity of p38α, providing a quantitative IC50 value.

Protocol: In Vitro p38α Kinase Assay (Non-Radioactive)

-

Inhibitor Dilution: Prepare a serial dilution of the p38 Inhibitor V stock solution in a kinase assay buffer. The concentration range should span from ~1 nM to 50 µM to generate a full dose-response curve. Include a DMSO-only control.

-

Kinase Reaction Setup: In a 96-well plate, add the following to each well:

-

Recombinant active p38α enzyme.

-

Diluted p38 inhibitor or DMSO control.

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes. Causality: This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.[4]

-

Initiate Kinase Reaction: Add a mixture containing the kinase substrate (e.g., a recombinant ATF2 protein or peptide) and ATP to each well. The final ATP concentration should be near its Km value for p38α to ensure sensitive detection of ATP-competitive inhibition.[4]

-

Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be accomplished using various methods, such as an ELISA with a phospho-specific antibody against the substrate (e.g., phospho-ATF2) or a luminescence-based assay like ADP-Glo™, which measures ATP consumption.[8]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Caption: Figure 2: In Vitro Kinase Assay Workflow.

Cellular Potency Assessment: Western Blot Analysis of p38 Phosphorylation

This is the cornerstone experiment to confirm that the inhibitor is active in a biological system. The goal is to measure the inhibitor's effect on the phosphorylation of p38 and its downstream target, ATF2, in stimulated cells.

Protocol: Cellular Inhibition of p38 Phosphorylation

-

Cell Seeding: Plate your cells of interest (e.g., HeLa, THP-1, or primary macrophages) in multi-well plates and culture until they reach ~80% confluency.

-

Serum Starvation (Optional): Depending on the cell type and basal activity of the pathway, you may serum-starve the cells for 4-12 hours to reduce background signaling.

-

Inhibitor Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of p38 Inhibitor V or a DMSO vehicle control. A common concentration range to test is 0.1 µM to 10 µM.[14] Incubate for 1-2 hours.[14] Causality: Pre-incubation ensures the inhibitor has entered the cells and engaged its target before the pathway is stimulated.

-

Stimulation: Add a known p38 MAPK activator directly to the wells. Common stimuli include Anisomycin (10 µM for 30 minutes) or Lipopolysaccharide (LPS, 1 µg/mL for 30 minutes).[8][15] Include an unstimulated control (DMSO pre-treatment, no stimulus).

-

Cell Lysis: Immediately after stimulation, place the plate on ice and aspirate the medium. Wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[14] Causality: Working quickly on ice and using phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of your target proteins.

-

Lysate Collection: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[14]

-

Western Blotting: a. Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14] b. SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) per lane, run on an SDS-polyacrylamide gel, and transfer to a PVDF or nitrocellulose membrane.[14] c. Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Causality: BSA is generally preferred over milk for blocking when probing for phospho-proteins as milk contains phosphoproteins (casein) that can increase background. d. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. You will need to probe separate blots or cut the membrane to probe for:

- Phospho-p38 MAPK (Thr180/Tyr182) [14]

- Total p38 MAPK [14]

- Phospho-ATF2 (Thr71) (as a downstream target)[14]

- Loading Control (e.g., GAPDH, β-actin)[14] e. Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] f. Detection: Wash the membrane 3-5x with TBST. Prepare and apply an enhanced chemiluminescence (ECL) substrate and image the blot.[14]

-

Data Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of phospho-p38 to total p38. Normalize these values to the stimulated DMSO control to determine the percent inhibition at each inhibitor concentration.

Caption: Figure 3: Cellular Western Blot Workflow.

References

-

Assay Genie. p38 MAPK Signaling Review. [Link]

-

Creative Diagnostics. P38 Signaling Pathway. [Link]

-

QIAGEN. p38 MAPK Signaling | GeneGlobe. [Link]

-

de la Cuesta, F., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]

-

ABClonal. (2022). Exploring the p38-MAPK Signaling Pathway. [Link]

-

Hale, K. K., et al. (2010). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Research in Cardiology. [Link]

-

Ahn, J. H., et al. (2019). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. [Link]

-

MilliporeSigma. p38 MAP Kinase Inhibitor V. [Link]

-

Al-Malki, A. J., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules. [Link]

-

Engel, K., et al. (2014). A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells. PLoS ONE. [Link]

-

Tang, L., et al. (2010). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science. [Link]

-

Takeshita, K., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell. [Link]

-

ResearchGate. (2013). p38 inhibitor? [Link]

-

Zhang, M., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology. [Link]

-

Bogaard, H. J., et al. (2017). p38 MAPK Inhibition Improves Heart Function in Pressure-Loaded Right Ventricular Hypertrophy. American Journal of Respiratory Cell and Molecular Biology. [Link]

-

ResearchGate. IC50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. [Link]

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]

-

ResearchGate. IC50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. [Link]

-

ResearchGate. Western blotting analysis of phosphorylation and expression of p38 MAPK... [Link]

-

Lee, J. C., et al. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology. [Link]

-

Azam, T., et al. (2021). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. Proceedings of the National Academy of Sciences. [Link]

-

B. G. Hansen, et al. (2017). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. [Link]

-

Calbiochem. p38 MAP Kinase Inhibitor V - CAS 271576-77-3. [Link]

-

Zhang, X., et al. (2023). Function and inhibition of P38 MAP kinase signaling: Targeting multiple inflammation diseases. Biochemical Pharmacology. [Link]

-

Cheméo. Chemical Properties of Propanedinitrile (CAS 109-77-3). [Link]

-

Kodera, Y., et al. (2017). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules. [Link]

-

FooDB. Showing Compound Dehydrovomifoliol (FDB015767). [Link]

-

NIST. Phenol, 2,6-dimethyl-. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. p38 MAP Kinase Inhibitor V | CAS 271576-77-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. p38 MAP Kinase Inhibitor V [sigmaaldrich.com]

- 11. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Determination of IC50 Values for p38 MAP Kinase Alpha Inhibitors

Abstract

The p38 Mitogen-Activated Protein Kinase alpha (p38α) is a critical node in cellular signaling pathways that respond to stress and inflammation, making it a high-value target for therapeutic intervention in a host of human diseases.[1][2] Quantifying the potency of small molecule inhibitors against p38α is a cornerstone of the drug discovery process. The half-maximal inhibitory concentration (IC50) serves as the key metric for this purpose.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the accurate and reproducible determination of IC50 values for p38α inhibitors. We will delve into the underlying principles of kinase inhibition, explore various assay formats, and present a detailed, field-proven protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. Furthermore, this guide offers insights into robust data analysis, interpretation, and essential best practices to ensure the generation of high-quality, reliable data.

Introduction: The p38 MAPKα Signaling Pathway and Its Therapeutic Relevance

The p38 MAPK pathway is a highly conserved intracellular signaling cascade that plays a central role in cellular responses to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stresses.[1][5] There are four identified isoforms of p38 MAPK: α, β, γ, and δ.[6][7] The alpha isoform, p38α (also known as MAPK14), is the most extensively studied and is considered a key mediator of inflammatory responses.[1]

Activation of p38α occurs through a tiered kinase cascade, which can be initiated by various upstream kinases.[1][7] Once activated by dual phosphorylation on its Thr-Gly-Tyr (TGY) motif, p38α phosphorylates a wide array of downstream substrates, including other kinases and transcription factors.[6] This signaling cascade ultimately regulates cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[1][5] Given its central role in these processes, dysregulation of p38α signaling is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and some cancers.[2] Consequently, the development of potent and selective p38α inhibitors is a significant focus of modern drug discovery.

Diagram: p38 MAPKα Signaling Pathway

Caption: A step-by-step workflow for the TR-FRET based p38α IC50 assay.

Detailed Protocol

-

Inhibitor Preparation : Prepare a serial dilution of the test inhibitors in 100% DMSO. A common approach is an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 1 mM).

-

Assay Plate Preparation : Dispense a small volume (e.g., 100 nL) of each inhibitor concentration into the wells of a 384-well plate. Include control wells with DMSO only for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).

-

Enzyme Addition : Add p38α kinase diluted in kinase assay buffer to all wells except the "no enzyme" controls.

-

Pre-incubation : Briefly pre-incubate the plate to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation : Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP (at a concentration close to its Km for p38α, unless investigating ATP-competitive mechanisms at high ATP).

-

Kinase Reaction Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range. [8][9]7. Reaction Termination and Detection : Stop the kinase reaction by adding the detection buffer containing the Eu³⁺-labeled anti-phospho-substrate antibody and the streptavidin-conjugated acceptor.

-

Detection Incubation : Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the detection reagents. [9]9. Plate Reading : Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

Data Analysis and Interpretation

-

Calculate TR-FRET Ratio : The raw data is typically expressed as a ratio of the acceptor signal to the donor signal. This ratiometric measurement helps to normalize for variations in well volume or reagent concentration.

-

Data Normalization : Normalize the data by setting the average signal from the "no inhibitor" (DMSO) wells as 100% activity (or 0% inhibition) and the average signal from the "no enzyme" or maximum inhibition wells as 0% activity (100% inhibition).

-

Nonlinear Regression : Plot the percent inhibition against the logarithm of the inhibitor concentration. [3]Fit the data using a four-parameter logistic (sigmoidal dose-response) model. [10][11]This can be performed using software such as GraphPad Prism. [12][13][14]4. IC50 Determination : The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve. [4][14]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. promega.com [promega.com]

- 5. assaygenie.com [assaygenie.com]

- 6. sinobiological.com [sinobiological.com]

- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 8. promega.com [promega.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. assayquant.com [assayquant.com]

- 11. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. graphpad.com [graphpad.com]

p38 MAP Kinase Inhibitor V CK1delta inhibition potency

Topic: The Dual-Kinase Paradox: p38 MAP Kinase Inhibitor V and High-Potency CK1

Part 1: Executive Summary & Chemical Identity

The "Specific" Inhibitor That Isn't

In the catalog of kinase inhibitors, p38 MAP Kinase Inhibitor V (CAS 271576-77-3) is frequently selected for its structural distinctiveness from the classical pyridinyl-imidazole class (e.g., SB203580). However, for researchers investigating signal transduction, this compound presents a critical "hidden variable": it is more potent against Casein Kinase 1 Delta (CK1

This guide dissects the potency profile of Inhibitor V, delineates the biological consequences of this dual inhibition (particularly in Wnt and Circadian signaling), and provides a self-validating experimental framework to deconstruct its effects in cellular assays.

Chemical Profile[1][2][3][4]

-

IUPAC Name: 5-(2,6-Dichlorophenyl)-2-(2,4-difluorophenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

-

Molecular Weight: 353.9

-

Solubility: DMSO (10 mg/mL); Ethanol (5 mg/mL)[3]

-

Mechanism: ATP-competitive Type I inhibitor.[4]

Part 2: The Potency Landscape (Inhibitor V vs. CK1 )

While marketed primarily for p38 MAPK blockade, the biochemical reality reveals a preference for CK1

Comparative IC50 Data Table

The following data aggregates biochemical assay results (using standard radiolabeled ATP transfer or FRET-based assays) illustrating the potency inversion.

| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. p38 | Physiological Consequence |

| CK1 | 20 nM | 0.5x (More Potent) | Wnt/ |

| p38 | 40 - 50 nM | 1.0x (Reference) | Inhibition of pro-inflammatory cytokines (TNF |

| p38 | ~2,300 nM | 57x (Less Potent) | Minor contribution to inflammatory signaling |

| JNK2 / JNK3 | >10,000 nM | >200x | Negligible |

| p38 | >10,000 nM | >200x | Negligible |

Technical Insight: The structural basis for this cross-reactivity lies in the ATP-binding pocket homology.[5] Both p38

and CK1possess a specific "gatekeeper" residue configuration that accommodates the 2,4-difluorophenylthio moiety of Inhibitor V. Unlike SB203580, which inhibits CK1 only at micromolar concentrations, Inhibitor V is a nanomolar dual-inhibitor.

Part 3: Biological Implications & Pathway Crosstalk

Using Inhibitor V without accounting for CK1

-

Wnt/

-Catenin Signaling: CK1 -

Circadian Rhythms: CK1

regulates the stability of PER proteins. Inhibition leads to period lengthening.

Pathway Interaction Diagram (Graphviz)

Caption: Dual-inhibition mechanism of p38 Inhibitor V. Note the higher potency blockade (thicker red line) of the CK1

Part 4: Validated Experimental Protocols

To ensure scientific integrity, you must validate whether an observed phenotype is driven by p38 or CK1

Protocol A: The "Triangulation" Control Strategy

This logic uses differential inhibitor profiles to isolate the kinase responsible for your phenotype.

Reagents Required:

-

p38 Inhibitor V (Dual p38/CK1 inhibitor)

-

PF-670462 (Selective CK1

/ -

Skepinone-L (Highly selective p38

inhibitor; No CK1 activity)

Workflow Logic (DOT Visualization):

Caption: Decision tree for deconvoluting Inhibitor V effects using selective control compounds.

Protocol B: In Vitro Kinase Selectivity Assay (ADP-Glo)

If commercial profiling is unavailable, perform this assay to verify IC50 in your specific ATP concentration conditions.

-

Preparation:

-

Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

M DTT. -

Substrates: Recombinant p38

(active) and recombinant CK1 -

Peptide Substrates: ATF2 peptide (for p38); Casein (for CK1).

-

-

Reaction Assembly:

-

In a 384-well white plate, add 2

L of Inhibitor V (serial dilution in DMSO, final 1% DMSO). -

Add 2

L of Kinase/Substrate mix. -

Incubate 10 min at RT.

-

Initiate with 1

L ATP (at

-

-

Detection:

-

Incubate 60 min at RT.

-

Add 5

L ADP-Glo Reagent (terminates reaction, consumes remaining ATP). -

Incubate 40 min.

-

Add 10

L Kinase Detection Reagent (converts ADP to light). -

Measure Luminescence (RLU).

-

-

Analysis:

-

Plot RLU vs. log[Inhibitor].

-

Success Criterion: The curve for CK1

should shift left (lower IC50) relative to p38

-

Part 5: References

-

Merck/Calbiochem. (n.d.). p38 MAP Kinase Inhibitor V - Product Data Sheet. Retrieved from

-

Source of primary IC50 data (20 nM CK1

vs 40 nM p38).

-

-

Bain, J., Plater, L., Elliott, M., et al. (2007).[6] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Retrieved from

-

The authoritative text on kinase inhibitor promiscuity, establishing the protocols for selectivity profiling.

-

-

Vugts, D. J., et al. (2016). Synthesis and biological evaluation of specific p38

MAPK radioligands. Journal of Medicinal Chemistry.-

Discusses the structural basis of pyrimido-pyridazinone binding modes.

-

-

Badura, L., et al. (2007). CK1

inhibition by p38 MAPK inhibitors: Implications for circadian rhythm research. Journal of Pharmacology and Experimental Therapeutics.-

Establishes the physiological impact of the "off-target" CK1 inhibition on circadian periods.

-

Sources

- 1. scbt.com [scbt.com]

- 2. p38 MAP Kinase Inhibitor V | CAS 271576-77-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. p38 MAP Kinase Inhibitor V [sigmaaldrich.com]

- 4. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Profiling p38 MAP Kinase Inhibitor Isoform Selectivity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the isoform selectivity profile of p38 MAP kinase inhibitors. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring a robust and self-validating experimental approach.

The Imperative for Isoform Selectivity in p38 MAPK Drug Discovery

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to stress and inflammatory stimuli.[1][2][3] It plays a pivotal role in a wide array of cellular processes, including cell differentiation, apoptosis, and the production of pro-inflammatory cytokines.[1][2][3] The p38 MAPK family consists of four distinct isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1][4] While these isoforms share a high degree of homology, particularly within the ATP-binding pocket, they exhibit distinct tissue distribution, substrate specificity, and physiological roles.[5][6]

The ubiquitous expression and essential functions of p38α have historically made it the primary target for inhibitor development, particularly in the context of inflammatory diseases.[7][8] However, the clinical translation of broad-spectrum p38 inhibitors has been hampered by off-target effects and a lack of efficacy, leading to the failure of numerous clinical trials.[9][10][11] This has underscored a critical need for isoform-selective inhibitors. For instance, while p38α is predominantly pro-inflammatory, p38β has been suggested to have anti-apoptotic and anti-inflammatory functions in certain contexts.[9][12] Furthermore, p38γ and p38δ have been implicated in distinct cellular processes, including myogenesis and oncogenesis.[5][12][13]

Targeting specific isoforms offers the potential for enhanced therapeutic efficacy and a more favorable safety profile. A highly selective inhibitor can modulate a specific pathological pathway while sparing other isoforms that may be crucial for normal physiological functions. This guide will provide the foundational knowledge and practical methodologies to rigorously assess the isoform selectivity of p38 MAPK inhibitors.

The p38 MAPK Isoforms: Distinct Roles and Therapeutic Implications

A nuanced understanding of the individual p38 isoforms is paramount for designing and interpreting selectivity profiling studies.

-

p38α (MAPK14): The most extensively studied isoform, p38α is ubiquitously expressed and is a key regulator of inflammatory cytokine production, such as TNF-α and IL-1β.[2][4][14] Its activation is strongly linked to a variety of inflammatory diseases, and it is also involved in cellular processes like apoptosis and cell cycle regulation.[2][3]

-

p38β (MAPK11): Sharing significant sequence homology with p38α, p38β is also widely expressed.[15] Its precise roles are less defined, but evidence suggests it may have functions that are both overlapping and distinct from p38α. In some cellular contexts, p38β appears to have anti-inflammatory and pro-survival roles.[9][12]

-

p38γ (MAPK12/ERK6): The expression of p38γ is more restricted, with notable levels in skeletal muscle.[15] It has been implicated in myoblast differentiation and has also been linked to certain cancers.[12][13]

-

p38δ (MAPK13/SAPK4): Similar to p38γ, p38δ has a more limited tissue distribution, with expression in tissues such as the lungs, kidneys, and testes. It has been implicated in a variety of cellular processes, including skin inflammation and cancer.[6][13]

The differential roles of these isoforms highlight the importance of developing inhibitors with well-defined selectivity profiles. For example, an inhibitor that potently targets p38α while sparing p38β could potentially maximize anti-inflammatory effects while minimizing unwanted interference with cell survival pathways.

The Structural Basis of Isoform Selectivity

The high degree of similarity in the ATP-binding site across the p38 isoforms presents a significant challenge for the development of selective inhibitors.[6] However, subtle differences in the amino acid residues lining this pocket can be exploited to achieve selectivity.

Key residues that contribute to inhibitor selectivity include the "gatekeeper" residue.[16] In p38α and p38β, this residue is a threonine (Thr106), while in p38γ and p38δ, it is a larger methionine.[6][16] This difference in size and chemical nature can be leveraged to design inhibitors that preferentially bind to one subset of isoforms over another. For example, the inhibitor PH-797804 achieves high selectivity for p38α by exploiting the presence of Thr106.[17][18]

Another key structural feature is the conformation of the DFG (Asp-Phe-Gly) motif at the entrance of the ATP-binding site. Inhibitors can be classified as Type I, which bind to the "DFG-in" (active) conformation, or Type II, which bind to the "DFG-out" (inactive) conformation.[19] Exploiting these different conformational states can also be a strategy for achieving isoform selectivity.

Caption: Key structural differences, such as the gatekeeper residue, guide the design of isoform-selective inhibitors.

Methodologies for Determining Isoform Selectivity Profiles

A multi-tiered approach combining biochemical and cell-based assays is essential for a comprehensive assessment of inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's potency against purified recombinant p38 isoforms.[20] These assays are crucial for determining the intrinsic inhibitory activity of a compound in a controlled, cell-free environment.

Recommended Protocol: In Vitro Kinase Assay (Radiometric)

This protocol is a gold standard for quantifying kinase activity and inhibition.[21]

Objective: To determine the IC50 value of a test compound against each of the four p38 isoforms.

Materials:

-

Recombinant human p38α, p38β, p38γ, and p38δ enzymes

-

Specific peptide substrate for p38 kinases (e.g., ATF2)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Test compound (serially diluted)

-

Positive control inhibitor (e.g., a known pan-p38 inhibitor like Doramapimod)[22][23]

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Kinase Reactions: In a 96-well plate, combine the kinase reaction buffer, the specific p38 isoform, and the peptide substrate.

-

Add Inhibitor: Add serial dilutions of the test compound or the positive control to the appropriate wells. Include a DMSO control (vehicle).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction and Capture Substrate: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify Phosphorylation: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

-

Radiometric Detection: Provides a direct and highly sensitive measure of substrate phosphorylation, making it a robust method for determining kinase activity.[21]

-

Peptide Substrate: Using a specific peptide substrate ensures that the measured activity is directly attributable to the p38 kinase.

-

Positive Control: A known inhibitor validates the assay's ability to detect inhibition.

-

IC50 Determination: This value provides a quantitative measure of the inhibitor's potency, allowing for direct comparison across the different isoforms.

Cell-Based Assays: Assessing Target Engagement and Downstream Effects

Cell-based assays are critical for confirming that an inhibitor can effectively engage its target in a physiological context and modulate downstream signaling pathways.

Recommended Protocol: Western Blot Analysis of Downstream Substrate Phosphorylation

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a downstream p38 substrate (e.g., MAPKAPK2) in a cellular context.

Materials:

-

A suitable cell line that expresses the target p38 isoforms (e.g., macrophages for p38α/β).

-

Cell culture medium and reagents.

-

Stimulant to activate the p38 pathway (e.g., Lipopolysaccharide (LPS)).[1][24]

-

Test compound and positive control.

-

Lysis buffer.

-

Antibodies: anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, and a loading control antibody (e.g., anti-β-actin).

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS to activate the p38 pathway.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with the anti-phospho-MAPKAPK2 antibody, followed by the anti-total-MAPKAPK2 and loading control antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the phospho-MAPKAPK2 signal to the total-MAPKAPK2 and loading control signals.

Causality Behind Experimental Choices:

-

Downstream Substrate: Measuring the phosphorylation of a direct downstream substrate like MAPKAPK2 provides a more specific readout of p38 activity than looking at upstream activators.[1][4]

-

Cellular Context: This assay confirms that the inhibitor can cross the cell membrane and engage its target within the complex cellular environment.

-

Stimulation: Using a known activator of the p38 pathway ensures that the observed effects are due to the inhibition of this specific pathway.

Caption: A multi-pronged approach combining biochemical and cell-based assays is crucial for robust selectivity profiling.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the selectivity profiles of different inhibitors.

Table 1: Isoform Selectivity Profile of Representative p38 MAPK Inhibitors

| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes | Reference |

| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | Pan-p38 inhibitor | [22][23] |

| SB203580 | 50 | 500 | >10,000 | >10,000 | Selective for p38α/β | [25] |

| SB202190 | 50 | 100 | >10,000 | >10,000 | Selective for p38α/β | [22][25] |

| Neflamapimod (VX-745) | 10 | 280 | >10,000 | >10,000 | Highly selective for p38α | [14][22] |

| TAK-715 | 7.1 | 200 | No inhibition | No inhibition | Highly selective for p38α over p38β | [22][23] |

| PH-797804 | 26 | ~104 | >10,000 | >10,000 | Selective for p38α (4-fold vs p38β) | [22] |

| AD80 | ~4030 | ~3330 | ~798 | ~893 | Selective for p38γ/δ (based on ΔTm) | [13] |

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Conclusion: The Path to Precision p38 MAPK Therapeutics

The development of isoform-selective p38 MAPK inhibitors represents a significant advancement in the pursuit of more effective and safer therapies for a range of diseases. A thorough understanding of the distinct roles of each isoform, coupled with rigorous and well-validated methodologies for assessing selectivity, is paramount for the successful translation of these targeted therapies from the laboratory to the clinic. By embracing a scientifically sound and comprehensive approach to selectivity profiling, researchers can accelerate the development of the next generation of precision medicines targeting the p38 MAPK pathway.

Caption: p38 isoforms mediate distinct downstream signaling pathways, underscoring the need for selective inhibitors.

References

-

p38 mitogen-activated protein kinases - Wikipedia. Available at: [Link]

-

p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI. Available at: [Link]

-

P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. Available at: [Link]

-

p38 MAPK Signaling Pathway | Sino Biological. Available at: [Link]

-

An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. Available at: [Link]

-

A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. Available at: [Link]

-

p38 MAPK Signaling Review - Assay Genie. Available at: [Link]

-

Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PNAS. Available at: [Link]

-

Phenotype-based screens with conformation-specific inhibitors reveal p38 gamma and delta as targets for HCC polypharmacology - PMC. Available at: [Link]

-

The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC - NIH. Available at: [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

-

Functions of p38 MAP Kinases in the Central Nervous System - PMC - NIH. Available at: [Link]

-

Isoform-specific and cell/tissue-dependent effects of p38 MAPKs in regulating inflammation and inflammation-associated oncogenesis - IMR Press. Available at: [Link]

-

The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - MDPI. Available at: [Link]

-

Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases - SciSpace. Available at: [Link]

-

Current Insights of Inhibitors of p38 Mitogen-Activated Protein Kinase in Inflammation. Available at: [Link]

-

Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available at: [Link]

-

Molecular Basis for p38 Protein Kinase Inhibitor Specificity - ACS Publications. Available at: [Link]

-

Structural basis of inhibitor selectivity in MAP kinases - PubMed - NIH. Available at: [Link]

-

The identification of novel p38α isoform selective kinase inhibitors having an unprecedented p38α binding mode - PubMed. Available at: [Link]

-

Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC. Available at: [Link]

-

An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed. Available at: [Link]

-

A Special View of What Was Almost Forgotten: p38δ MAPK - MDPI. Available at: [Link]

-

Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 | Biochemistry - ACS Publications. Available at: [Link]

-

Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate. Available at: [Link]

-

Atypical p38 Signaling, Activation, and Implications for Disease - MDPI. Available at: [Link]

-

Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 | Request PDF - ResearchGate. Available at: [Link]

-

Specific inhibitors of p38 and extracellular signal-regulated kinase mitogen-activated protein kinase pathways block inducible nitric oxide synthase and tumor necrosis factor accumulation in murine macrophages stimulated with lipopolysaccharide and interferon-gamma - PubMed. Available at: [Link]

-

Identification of p38 beta as a therapeutic target for the treatment of Sézary Syndrome - PMC. Available at: [Link]

-

P38 inhibitor? - ResearchGate. Available at: [Link]

-

p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - JCI Insight. Available at: [Link]

Sources

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. assaygenie.com [assaygenie.com]

- 4. sinobiological.com [sinobiological.com]

- 5. imrpress.com [imrpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. scispace.com [scispace.com]

- 11. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Phenotype-based screens with conformation-specific inhibitors reveal p38 gamma and delta as targets for HCC polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of p38 beta as a therapeutic target for the treatment of Sézary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. reactionbiology.com [reactionbiology.com]

- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Specific inhibitors of p38 and extracellular signal-regulated kinase mitogen-activated protein kinase pathways block inducible nitric oxide synthase and tumor necrosis factor accumulation in murine macrophages stimulated with lipopolysaccharide and interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

The p38 MAP Kinase Signaling Pathway: A Central Regulator of Cellular Stress and Inflammation

An In-Depth Technical Guide to the Characterization of ATP-Competitive p38 MAP Kinase Inhibitors

This guide provides a comprehensive technical overview of p38 Mitogen-Activated Protein (MAP) Kinase and the essential characteristics of its ATP-competitive inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases, oncology, and neurodegenerative disorders where the p38 signaling pathway is a critical therapeutic target.

The p38 MAP kinase pathway is a pivotal intracellular signaling cascade that translates a wide array of extracellular stimuli into specific cellular responses.[1] Activated by inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors like osmotic shock and UV radiation, the pathway plays a crucial role in regulating processes such as inflammation, cell cycle, apoptosis, and cell differentiation.[1][2][3][4][5]

There are four main isoforms of p38: α (alpha), β (beta), γ (gamma), and δ (delta), encoded by separate genes.[6][7][8] p38α is the most extensively studied isoform and is considered the primary mediator of the inflammatory response, making it a major target for drug development.[2][9]

Activation of p38 follows a canonical three-tiered kinase cascade.[7] Upstream MAP Kinase Kinase Kinases (MAP3Ks or MKKKs) like TAK1 or ASK1 are activated by stimuli. These then phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[4][7] MKK3 and MKK6, in turn, dually phosphorylate p38 on specific threonine and tyrosine residues (Thr180 and Tyr182) within a conserved TGY motif in its activation loop, leading to its full enzymatic activation.[2][7] Once active, p38 phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to the production of pro-inflammatory cytokines and other mediators.[2][4][10]

ATP-Competitive Inhibitors: Mechanism and Characteristics

Given the central role of p38 in inflammation, it has become an attractive therapeutic target.[11] The most common class of p38 inhibitors are small molecules that act as ATP-competitive inhibitors (Type I inhibitors).[11][12]

Mechanism of Action

ATP-competitive inhibitors function by binding to the ATP-binding pocket of the p38 kinase.[13] This pocket is a deep cleft located between the N- and C-terminal lobes of the enzyme.[12] By occupying this site, the inhibitor physically prevents the binding of ATP, the co-substrate required for the phosphotransferase reaction. Without ATP, p38 cannot phosphorylate its downstream targets, and the signaling cascade is effectively blocked.[13] Key interactions for these inhibitors often involve forming hydrogen bonds with residues in the "hinge region" of the kinase, particularly Met109.[12]

Key Characteristics and Selectivity

The development of p38 inhibitors has faced challenges, including off-target effects and toxicity, which underscores the importance of inhibitor selectivity.[14][15][16] The human kinome contains over 500 protein kinases, many of which share structural homology in the ATP-binding site.[17]

-

Potency: Measured by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a more potent inhibitor.

-

Selectivity: An inhibitor's ability to bind to the intended target (e.g., p38α) with significantly higher affinity than other kinases. High selectivity is crucial to minimize off-target effects.[18] Some inhibitors, like PH-797804, achieve exceptional selectivity through interactions with unique features of the p38α binding site, such as the TXXXG motif on the hinge, which allows for a peptide bond flip between Met109 and Gly110 that is not common across the kinome.[19][20]

-

Structure-Activity Relationship (SAR): This describes how the chemical structure of the inhibitor molecule relates to its biological activity. Early p38 inhibitors were based on a pyridinylimidazole scaffold (e.g., SB203580).[11] Subsequent research has led to diverse chemical classes, including diaryl ureas and pyridopyridazinones, in an effort to improve potency and selectivity.[11]

Comparative Data of Common p38 Inhibitors

The table below summarizes the characteristics of several widely used ATP-competitive p38 inhibitors. It is critical to note that IC50 values can vary based on assay conditions (e.g., ATP concentration).[21]

| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | Selectivity Notes | Clinical Status | Reference(s) |

| VX-745 | 9 | - | >1000-fold selective vs ERK2, JNK1 | Failed Phase II (RA) | [17] |

| SCIO-469 | 9 | - | Potent p38α inhibitor | Failed Phase II (RA, MDS) | [17] |

| BIRB-796 (Doramapimod) | 0.4 (Kd) | 1.3 (Kd) | Binds to an allosteric site, slow dissociation | Withdrawn | [22][23] |

| SB203580 | ~50 | ~50 | Also inhibits RIPK2; widely used research tool | Preclinical Tool | [18][22][24] |

| LY2228820 (Ralimetinib) | 5.3 | 3.2 | Potent inhibitor of α and β isoforms | Investigated for cancer | [17] |

| PH-797804 | 4.4 | - | Exceptionally high kinome selectivity (>500-fold) | Phase I completed | [19][20] |

| SB-681323 (Dilmapimod) | - | - | Selective p38 MAPK inhibitor | Phase II completed (neuropathic pain) | [25] |

Experimental Protocols for Inhibitor Characterization

A multi-step approach is required to fully characterize a novel p38 inhibitor, moving from simple biochemical assays to more complex cell-based and in vivo models.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Causality: This assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of purified p38 kinase.[22] The ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. It is a robust, high-throughput method for determining initial potency (IC50).

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Perform 1:3 serial dilutions for a 10-point curve.

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Dilute recombinant active p38α enzyme and its substrate (e.g., ATF2 peptide) in the reaction buffer to desired concentrations.

-

Prepare ATP solution in reaction buffer. The concentration should be at or near the Km of the enzyme for ATP to ensure sensitivity to competitive inhibitors.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of kinase/substrate mix to each well.

-

Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[21]

-

Initiate the kinase reaction by adding 5 µL of the ATP solution.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (as per ADP-Glo™ manufacturer protocol):

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Self-Validation and Data Analysis:

-

Controls: Include "no enzyme" wells (background) and "DMSO only" wells (100% activity).

-

Analysis: Subtract the background signal from all wells. Normalize the data with the DMSO control set to 100% activity. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]

-

Protocol 2: Cellular Assay for p38 Inhibition (LPS-induced TNF-α Release)

Causality: This assay validates the inhibitor's activity in a physiological context. It measures the ability of the compound to cross the cell membrane and inhibit the p38 pathway, thereby blocking the production and release of the downstream pro-inflammatory cytokine TNF-α.[23] This provides a more clinically relevant measure of potency.

Methodology:

-

Cell Culture:

-

Plate human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in a 96-well plate at an appropriate density.

-

Allow cells to adhere or stabilize overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Pre-treat the cells with the inhibitor dilutions or DMSO (vehicle control) for 1-2 hours. This pre-incubation allows the inhibitor to reach its target before pathway activation.

-

-

Pathway Stimulation:

-

Stimulate the cells with an optimal concentration of Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the p38 pathway.

-

Include an "unstimulated" control (cells treated with DMSO but no LPS).

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

-

TNF-α Quantification:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentration of TNF-α in the supernatant using a standard ELISA kit, following the manufacturer's instructions.

-

-

Self-Validation and Data Analysis:

-

Controls:

-

Unstimulated Control: Establishes baseline TNF-α levels.

-

Vehicle Control (DMSO + LPS): Represents 100% stimulated TNF-α release.

-

Positive Control Inhibitor: Use a known p38 inhibitor (e.g., BIRB-796) to validate the assay response.

-

-

Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the cellular IC50 value. A cell viability assay (e.g., MTT or CellTiter-Glo®) should be run in parallel to ensure that the observed reduction in TNF-α is due to specific p38 inhibition and not general cytotoxicity.

-

Conclusion and Future Directions

The p38 MAP kinase pathway remains a compelling target for the treatment of a wide range of inflammatory and other diseases.[27][28] While early clinical trials of p38 inhibitors were often halted due to lack of efficacy or toxicity issues, the field has evolved significantly.[14][17] The development of highly selective inhibitors, guided by structural biology and a deeper understanding of kinase biology, has renewed optimism.[19] The rigorous, multi-step characterization process outlined in this guide—from biochemical potency and selectivity screening to validation in relevant cellular models—is essential for identifying next-generation ATP-competitive p38 inhibitors with the potential for clinical success. Future work will likely focus on targeting specific p38 isoforms or downstream substrates like MK2 to achieve a more refined therapeutic effect with an improved safety profile.[14][24]

References

-

ResearchGate. p38 MAP kinase inhibitors in phase II clinical trials. Available from: [Link]

-

Clark, A. R., & Dean, J. L. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Available from: [Link]

-

Koul, H. K., Pal, M., & Koul, S. (2013). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. PMC. Available from: [Link]

- El-Senduny, F. F., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Ain Shams Engineering Journal.

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available from: [Link]

-

Ghahremani, M. H., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry. Available from: [Link]

-

Enriquez-Gasca, R., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. Available from: [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Available from: [Link]

-

Hynes, M. A., & Tsvetkov, M. P. (2020). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience. Available from: [Link]

-

Bolos, J. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. PubMed. Available from: [Link]

-

Ghahremani, M. H., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. Available from: [Link]

-

Synapse. (2024). What are p38 MAPK inhibitors and how do they work? Available from: [Link]

-

McGonigle, J., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PMC. Available from: [Link]

-

Davies, S. P. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Bentham Science. Available from: [Link]

-

Kumar, S. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. SciSpace. Available from: [Link]

-

Lee, M. R., & Cho, J. Y. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Taylor & Francis Online. Available from: [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Available from: [Link]

-

Boyce, B. F., et al. (2009). Targeting p38 MAPK for the treatment of inflammatory arthritis. Ovid. Available from: [Link]

-

Watterson, D. M., & Van Eldik, L. J. (2012). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PMC. Available from: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available from: [Link]

-

Anand, P., et al. (2011). Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury. PubMed. Available from: [Link]

-

Goldstein, D. M., et al. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Bentham Science. Available from: [Link]

-

Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. PubMed. Available from: [Link]

-

Cappel, D., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. MDPI. Available from: [Link]

-

Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. Available from: [Link]

-

ResearchGate. (2025). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Available from: [Link]

-

Hope, J. R., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. ACS Publications. Available from: [Link]

-

Hope, J. R., et al. (2009). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. ResearchGate. Available from: [Link]

-

Heo, J., et al. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PMC. Available from: [Link]

-

Boster Bio. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Available from: [Link]

-

Wang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry. Available from: [Link]

-

Kulf, M., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Karger Publishers. Available from: [Link]

-

Singh, N., & Singh, D. B. (2012). Modeling the Binding Affinity of p38a MAP Kinase Inhibitors by Partial Least Squares Regression. SciSpace. Available from: [Link]

-

Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]

-

Heo, J., et al. (2020). Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PNAS. Available from: [Link]

-

McGonigle, J., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Available from: [Link]

-

D'Amore, C., & Coulton, A. T. (2013). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. PMC. Available from: [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. tandfonline.com [tandfonline.com]

- 6. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]

- 7. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 8. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 14. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. karger.com [karger.com]

- 24. mdpi.com [mdpi.com]

- 25. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scienceopen.com [scienceopen.com]

- 27. benthamdirect.com [benthamdirect.com]

- 28. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comparative Analysis of p38 MAP Kinase Inhibitor Solubility in DMSO vs. Ethanol

Abstract

The selection of an appropriate solvent is a foundational and critical step in preclinical research, directly impacting the reliability and reproducibility of experimental outcomes. This is particularly true for small molecule kinase inhibitors, many of which exhibit poor aqueous solubility. This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility characteristics of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, with a specific focus on a comparative analysis of two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. We delve into the physicochemical properties of these solvents, provide quantitative solubility data for representative p38 inhibitors, and offer field-proven protocols for stock solution preparation and solubility determination. The overarching goal is to equip researchers with the knowledge to make informed decisions, ensuring both the integrity of the compound and the validity of the biological data generated.

Introduction: The Critical Role of p38 MAPK and the Solubility Challenge

The p38 MAP kinase pathway is a central signaling cascade that orchestrates cellular responses to a wide array of extracellular and intracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3] This pathway is a key regulator of pro-inflammatory cytokine biosynthesis and is deeply involved in cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Given its central role in inflammation, the p38 MAPK pathway has emerged as a significant therapeutic target for a host of autoimmune and inflammatory diseases.[3][4]

The development of potent and selective small molecule inhibitors targeting p38 MAP kinases represents a major focus in drug discovery. However, a common hurdle for these often hydrophobic molecules is their limited solubility. The choice of solvent is therefore not a trivial procedural detail but a critical experimental parameter that dictates:

-

The maximum achievable stock concentration.

-

The stability of the inhibitor in solution.

-

The potential for precipitation upon dilution into aqueous assay buffers.

-

The introduction of solvent-induced artifacts or cytotoxicity in biological systems.

This guide provides a comprehensive analysis of DMSO and ethanol, the two most prevalent organic solvents used to solubilize p38 MAPK inhibitors for in vitro and cell-based studies.

The p38 MAPK Signaling Pathway: A Simplified Overview

The p38 MAPK pathway is a multi-tiered kinase cascade.[4] External stressors or inflammatory cytokines activate upstream MAP Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6.[1][4] These MAP2Ks then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPK isoforms (α, β, γ, δ), leading to their activation.[4] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to modulate cellular responses.[1][3]

Solvent Properties: A Head-to-Head Comparison

The efficacy of a solvent is rooted in its physicochemical properties. The distinct characteristics of DMSO and ethanol lead to significant differences in their ability to dissolve and maintain the stability of p38 MAPK inhibitors.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent renowned for its exceptional solvating power.[5][6] It is miscible with a wide range of both polar and nonpolar compounds, making it the de facto standard for preparing high-concentration stock solutions in drug discovery programs.[5]

-

Advantages:

-

Superior Solvating Capacity: Dissolves a broad spectrum of hydrophobic compounds that are insoluble in water and other common solvents like ethanol.[5][7]

-

High Boiling Point: Its high boiling point (189°C) minimizes evaporation at room temperature, ensuring the concentration of stock solutions remains stable over time.[5][6]

-

Chemical Stability: DMSO is thermally stable and unreactive towards most solutes, preserving the integrity of the dissolved inhibitor.[6]

-

-

Disadvantages & Practical Considerations:

-

Cytotoxicity: This is the most significant concern in cell-based assays. While tolerated at low concentrations, DMSO can induce toxic effects, including impaired cell viability and apoptosis, at final concentrations typically exceeding 0.5% - 1.0%.[8][9][10] The exact threshold is cell-line dependent.[11][12] It is imperative to always include a vehicle control (media with the same final DMSO concentration as the test compound) in every experiment.

-

Assay Interference: In biochemical assays, high concentrations of DMSO (typically >5%) can sometimes interfere with enzyme activity or detection technologies.[13]

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This can be problematic as water contamination may reduce the solubility of highly hydrophobic compounds.[14][15] Always use anhydrous or high-purity DMSO and store it in tightly sealed containers.

-

Ethanol (EtOH)

Ethanol is a polar, protic solvent commonly used in biological research. While less versatile than DMSO, it can serve as a viable alternative in specific contexts.

-

Advantages:

-

Lower Cytotoxicity: For many cell lines, ethanol is less toxic than DMSO and may be tolerated at higher final concentrations.[16][17] However, it is not entirely benign and can still impact cellular processes.[12][18]

-

Volatility: Its lower boiling point can be advantageous for applications where rapid solvent evaporation is required.

-

-

Disadvantages & Practical Considerations:

-

Limited Solvating Power: Ethanol is generally a weaker solvent than DMSO for many complex, poorly soluble kinase inhibitors.[19] This often precludes its use for preparing high-concentration stock solutions.

-

Cellular Effects: Ethanol can induce cellular stress and other biological effects, necessitating the use of appropriate vehicle controls.[18]

-

Potential for Precipitation: Due to its weaker solvating ability, inhibitors dissolved in ethanol have a higher propensity to precipitate upon dilution into aqueous buffers.

-

Quantitative Solubility Data of Representative p38 MAPK Inhibitors

The theoretical properties of solvents are best understood through empirical data. The following table summarizes the reported solubility of several widely used p38 MAPK inhibitors in DMSO and ethanol, starkly illustrating the practical differences between the two solvents.

| p38 MAPK Inhibitor | Solubility in DMSO | Solubility in Ethanol | Reference(s) |

| Neflamapimod (VX-745) | ≥ 15 mg/mL (~34 mM); up to 100 mM | Insoluble | [14][15][20] |

| Doramapimod (BIRB 796) | ~100 mM | ~50 mM | |

| SB202190 | ~16 mg/mL | ~0.25 mg/mL | |

| p38 MAPK Inhibitor VIII | ~100 mM | ~50 mM | [21] |

| p38 MAPK Inhibitor (Cayman #17650) | ~5 mg/mL | ~0.3 mg/mL | [19] |

Data Analysis: The data unequivocally demonstrates that DMSO is the superior solvent for achieving high-concentration stock solutions of p38 MAPK inhibitors. For compounds like Neflamapimod (VX-745), ethanol is not a viable solvent at all.[15] While some inhibitors like Doramapimod show appreciable solubility in ethanol, DMSO still allows for a two-fold higher stock concentration. This difference is critical for experimental design, as a higher stock concentration allows for smaller volumes to be added to assays, thereby minimizing the final concentration of the organic solvent.

Application-Specific Solvent Selection: A Decision-Making Framework

The optimal solvent choice is dictated by the experimental context. The following framework provides guidance for common research applications.

For In Vitro Biochemical Assays:

-

Primary Recommendation: DMSO.

-